![molecular formula C14H9BrS B14362232 1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene CAS No. 91077-74-6](/img/structure/B14362232.png)
1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene is an organic compound that features a benzene ring substituted with a bromine atom and a phenylsulfanyl ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene can be synthesized through a series of organic reactionsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and a palladium-catalyzed coupling reaction to attach the phenylsulfanyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Bromination: Bromine or NBS in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and suitable ligands.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
- Substituted benzene derivatives.
- Oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene involves its interaction with various molecular targets. The bromine atom and phenylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that further react to produce the desired products .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-ethynylbenzene: Lacks the phenylsulfanyl group, making it less versatile in certain reactions.
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: Contains an additional bromine atom, which can influence its reactivity and applications
Uniqueness: 1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene is unique due to the presence of both a bromine atom and a phenylsulfanyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
91077-74-6 |
|---|---|
Molekularformel |
C14H9BrS |
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
1-bromo-4-(2-phenylsulfanylethynyl)benzene |
InChI |
InChI=1S/C14H9BrS/c15-13-8-6-12(7-9-13)10-11-16-14-4-2-1-3-5-14/h1-9H |
InChI-Schlüssel |
MWAVFUBZGRHPHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC#CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

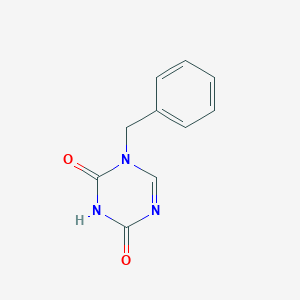
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)


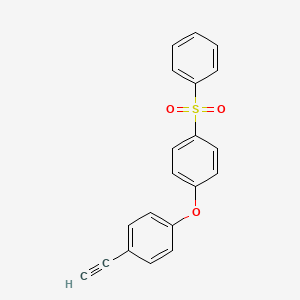
![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)
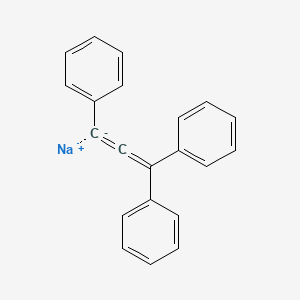
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
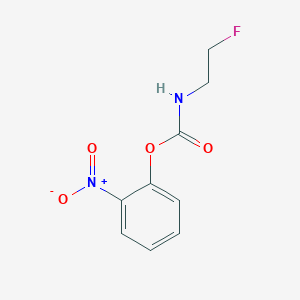
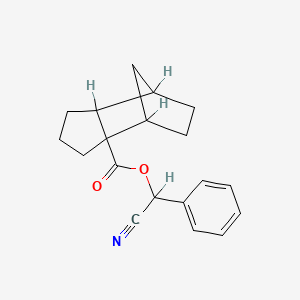
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
